molecular formula C18H15NOS B5662604 N-(2-phenylphenyl)-2-thiophen-2-ylacetamide

N-(2-phenylphenyl)-2-thiophen-2-ylacetamide

Cat. No.: B5662604
M. Wt: 293.4 g/mol
InChI Key: SNKXFHYWHVCNIZ-UHFFFAOYSA-N
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Description

N-(2-phenylphenyl)-2-thiophen-2-ylacetamide is an organic compound that features a biphenyl and a thiophene moiety linked through an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylphenyl)-2-thiophen-2-ylacetamide typically involves the reaction of 2-phenylphenylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylphenyl)-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the biphenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the biphenyl or thiophene rings.

Scientific Research Applications

N-(2-phenylphenyl)-2-thiophen-2-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-phenylphenyl)-2-thiophen-2-ylacetamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its biphenyl and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide: Similar structure with a pyrazole ring instead of thiophene.

    N-(2-phenylphenyl)acetamide: Lacks the thiophene ring, simpler structure.

    N-(2-phenylphenyl)benzenesulfonamide: Contains a sulfonamide group instead of an acetamide.

Uniqueness

N-(2-phenylphenyl)-2-thiophen-2-ylacetamide is unique due to the presence of both biphenyl and thiophene moieties, which can confer distinct electronic and steric properties. This combination can enhance its binding affinity to specific targets and improve its overall bioactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-phenylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c20-18(13-15-9-6-12-21-15)19-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKXFHYWHVCNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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